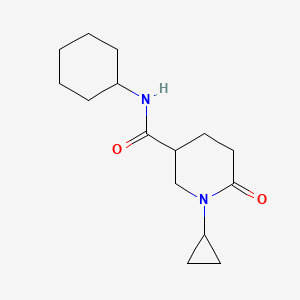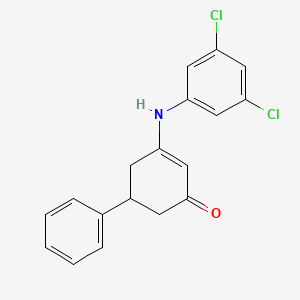![molecular formula C19H20BrNO3 B4940315 (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B4940315.png)
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, 4-bromobenzaldehyde and 3,4-dimethoxyphenethylamine, undergo a condensation reaction to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Uniqueness
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSGBFOLCAUAA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4940243.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)


![5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B4940282.png)
![Propyl 4-({[(3-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4940288.png)


![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one](/img/structure/B4940314.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)
